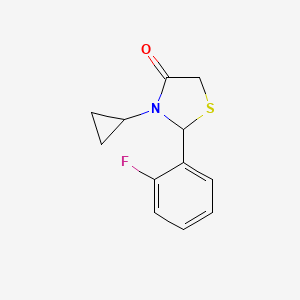

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one

Description

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a cyclopropyl group at position 3 and a 2-fluorophenyl substituent at position 2 of the heterocyclic core. Thiazolidinones are a class of sulfur- and nitrogen-containing heterocycles widely studied for their diverse pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties . The incorporation of a cyclopropyl group may enhance metabolic stability and lipophilicity, while the 2-fluorophenyl substituent contributes to electronic modulation and binding interactions with biological targets . This compound has been synthesized via condensation reactions involving cyclopropylamine derivatives and fluorinated aromatic aldehydes, followed by cyclization steps .

Properties

IUPAC Name |

3-cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNOS/c13-10-4-2-1-3-9(10)12-14(8-5-6-8)11(15)7-16-12/h1-4,8,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVFNDBAEFQSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(SCC2=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with cyclopropylamine to form an imine intermediate, which is then reacted with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The compound undergoes aldol-like condensation with aldehydes to form 5-arylidene derivatives. This reaction is catalyzed by piperidine and performed under reflux in ethanol .

Reaction Mechanism :

-

Imine Formation : The thiazolidinone’s imine group reacts with aldehydes to form a Schiff base intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization, facilitated by the catalyst, to form the 5-arylidene derivative.

Key Observations :

-

Substituent Effects : The nature of the aldehyde substituent (e.g., 2,5-dimethoxyphenyl, 4-dimethylaminophenyl) influences reaction yield and product stability .

-

Characterization : Products are purified via recrystallization and characterized using IR, NMR, and mass spectrometry. For example, IR spectra show C=O (1715–1706 cm⁻¹) and C=N (1624–1583 cm⁻¹) stretches, while NMR confirms aromatic and cyclopropyl protons .

| Aldehyde Substituent | Reaction Conditions | Yield | Key Spectral Data |

|---|---|---|---|

| 2,5-Dimethoxyphenylaldehyde | Ethanol, piperidine, reflux (10–12 h) | 72% | IR: 1715 cm⁻¹ (C=O), 1624 cm⁻¹ (C=N) |

| 4-Dimethylaminophenylaldehyde | Ethanol, piperidine, reflux (10–12 h) | – | IR: 1706 cm⁻¹ (C=O), 1583 cm⁻¹ (C=N) |

Antimicrobial Activity and SAR

While not a chemical reaction per se, the compound’s structure-activity relationship (SAR) is critical for understanding its reactivity. Substituents on the thiazolidinone ring significantly influence biological activity:

-

Electron-Withdrawing Groups : Enhance antibacterial activity by stabilizing reactive intermediates .

-

Heterocyclic Substituents : Triazole or thiazole groups (as in derivative 7h ) improve interactions with bacterial enzymes like MurB .

Spectroscopic Analysis

Key analytical data for the compound and its derivatives include:

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₂FNOS

- CAS Number : 869716-03-0

- Molecular Weight : 237.30 g/mol

The compound consists of a cyclopropyl group and a fluorophenyl moiety attached to a thiazolidinone ring, contributing to its distinctive electronic and steric characteristics that facilitate diverse applications.

Medicinal Chemistry

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has shown potential as:

- Anti-inflammatory Agent : Studies suggest that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial properties against various bacterial strains. The thiazolidinone derivatives are known for their ability to disrupt bacterial cell walls, enhancing their therapeutic potential .

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of cell wall synthesis, which is crucial for bacterial survival .

Materials Science

The stability and electronic properties of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one make it suitable for:

- Organic Electronics : Its unique structure allows for potential applications in organic semiconductors and photovoltaic devices.

- Advanced Material Development : The compound can serve as a building block for synthesizing new materials with tailored properties for specific applications.

Data Table: Comparison of Electronic Properties

| Property | 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one | Similar Thiazolidinones |

|---|---|---|

| Electron Affinity | Moderate | Variable |

| Stability | High | Low to Moderate |

| Conductivity | Potentially high | Generally low |

Biological Studies

The compound is utilized in biological research to explore its interactions with enzymes and receptors:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes by binding to their active sites, preventing substrate access. This property is crucial for drug development targeting enzyme-related diseases.

Case Study: Enzyme Interaction

Research on similar thiazolidinone derivatives showed effective inhibition of acetylcholinesterase, which is significant in treating neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Thiazolidinones

*Predicted based on structural analogues.

Biological Activity

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its unique structure that combines a thiazolidinone ring with cyclopropyl and fluorophenyl groups. This article explores its biological activity, including its mechanisms of action, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical formula: and a CAS number of 869716-03-0. Its structure features a thiazolidinone core, which is known for various biological activities.

The biological activity of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for disease processes .

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacteria and fungi, suggesting that 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one may demonstrate similar effects .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, derivatives of thiazolidinones have shown selective cytotoxicity against human tumor cells such as K562 (chronic myelogenous leukemia) and HeLa (cervical cancer) cells. IC50 values for these compounds ranged from 8.5 μM to 25.6 μM, indicating significant anticancer potential .

Synthesis Methods

The synthesis of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one typically involves the following steps:

- Formation of Imine : Reacting 2-fluorobenzaldehyde with cyclopropylamine to form an imine intermediate.

- Cyclization : The imine is then reacted with thioglycolic acid under acidic conditions to produce the thiazolidinone ring.

- Purification : The final product is purified through recrystallization or chromatography .

Research Findings

Recent studies have highlighted the diverse biological activities of thiazolidinone derivatives:

Case Study 1: Anticancer Efficacy

A study on a series of thiazolidinone derivatives demonstrated that several compounds exhibited strong cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity suggests a promising therapeutic index for potential anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation into thiazolidinones revealed their effectiveness against Gram-positive bacteria, indicating that modifications in the structure could enhance antimicrobial activity significantly .

Q & A

Q. What is the optimized synthetic route for 3-cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, and how are intermediates characterized?

The compound is synthesized via a multi-step process involving cyclopropane ring formation, imine condensation, and thiazolidinone cyclization. A representative method involves refluxing (2Z)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one with 2-fluorobenzaldehyde in ethanol using hexahydropyridine as a catalyst. Reaction progress is monitored by TLC, and the product is purified via recrystallization from chloroform . Structural characterization employs , , and IR spectroscopy to confirm carbonyl (C=O, ~1655 cm) and fluorophenyl moieties .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and intermolecular interactions. For analogous thiazolidinones, SHELXL (via SHELXTL or WinGX) refines crystal data, with hydrogen bonding patterns analyzed using ORTEP-3 for visualization. Key parameters include space group determination, R-factor convergence (<0.08), and validation of cyclopropyl ring geometry .

Q. What computational methods predict the compound’s reactivity or binding properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates DNA intercalation or enzyme inhibition, with binding affinities correlated to cytotoxicity assays .

Advanced Research Questions

Q. How do conflicting crystallographic data (e.g., disordered cyclopropyl groups) affect structural refinement?

Disorder in cyclopropyl substituents introduces challenges in SHELXL refinement. Strategies include:

- Applying geometric restraints (DFIX, SIMU) to maintain bond lengths/angles.

- Using TWIN/BASF commands for twinned crystals.

- Validating thermal parameters (ADPs) to avoid overfitting . Comparative analysis with structurally similar compounds (e.g., 3-phenyl-2-thioxo-thiazolidin-4-one) guides restraint selection .

Q. What experimental and computational approaches reconcile discrepancies in biological activity data?

Contradictory cytotoxicity results may arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:

Q. How can hydrogen-bonding motifs in the crystal lattice inform drug design?

Graph-set analysis (Etter’s rules) identifies recurring patterns (e.g., dimers via N–H···O bonds). These motifs guide co-crystallization with biological targets (e.g., DNA minor grooves) or predict solubility/stability via lattice energy calculations .

Q. What strategies optimize SAR for anticancer activity in thiazolidinone hybrids?

Structure-Activity Relationship (SAR) studies focus on:

- Substituent effects: Fluorophenyl enhances lipophilicity; cyclopropyl reduces steric hindrance.

- Hybridization: Linking to quinoline scaffolds improves intercalation (e.g., 4-phenoxy-6,7-disubstituted hybrids).

- In vitro validation: Topoisomerase-II inhibition assays and apoptosis markers (caspase-3/7) .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions during imine formation to prevent hydrolysis .

- Crystallographic Validation : Cross-check SHELXL refinement with PLATON/CHECKCIF to flag outliers .

- Biological Assays : Use positive controls (e.g., doxorubicin) and account for solvent effects (DMSO cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.